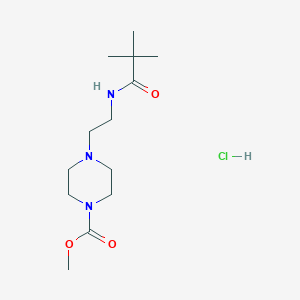![molecular formula C14H20N4O B2958736 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile CAS No. 2224068-70-4](/img/structure/B2958736.png)
3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile, also known as DM-1, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of cancer treatment. This compound belongs to the class of piperidine-based drugs and has shown promising results in pre-clinical studies as a potent anti-cancer agent.
作用机制
3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile binds to the beta-tubulin subunit of microtubules, which are essential components of the cytoskeleton that play a crucial role in cell division. By binding to beta-tubulin, 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile disrupts the normal function of microtubules, leading to the inhibition of cell division and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell cycle arrest at the G2/M phase, disrupts microtubule dynamics, and inhibits the formation of new microtubules. It also activates the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspases.
实验室实验的优点和局限性
3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile has several advantages for use in lab experiments. It has a high potency against cancer cells, which makes it useful for studying the mechanisms of cell death and the effects of microtubule disruption. It is also relatively easy to synthesize and has good stability in vitro.
One limitation of 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in animal models. It also has poor solubility in water, which can limit its bioavailability in vivo.
未来方向
There are several potential future directions for research on 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile. One area of interest is the development of new formulations or delivery systems that can improve its solubility and bioavailability in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile, which could help to personalize treatment strategies for patients. Finally, there is interest in studying the potential of 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile in combination with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity.
合成方法
The synthesis of 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile involves a multi-step process that starts with the reaction of 2-methylimidazole with acetic anhydride to form 2-(2-methylimidazol-1-yl)acetic acid. This acid is then coupled with 3,3-dimethylpiperidine-2,6-dione to form the intermediate product, which is subsequently reacted with cyanogen bromide to yield 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile.
科学研究应用
3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile has been extensively studied for its potential applications in cancer treatment. It belongs to the class of tubulin-binding agents, which are known to inhibit cell division and induce apoptosis in cancer cells. 3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile has shown potent anti-tumor activity in pre-clinical studies, especially against breast and lung cancer cell lines.
属性
IUPAC Name |
3,3-dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-11-16-6-8-17(11)10-13(19)18-7-4-5-14(2,3)12(18)9-15/h6,8,12H,4-5,7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIVRGAZRSZAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)N2CCCC(C2C#N)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide](/img/structure/B2958656.png)
![4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol](/img/structure/B2958658.png)
![6-Chloro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2958660.png)

![4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2958663.png)
![2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid](/img/structure/B2958664.png)
![N-(2,3-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2958667.png)



![N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2958674.png)

![6-isopropyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2958676.png)